molecular formula C9H8N2O B082238 1-(2H-Indazol-2-yl)ethanone CAS No. 13436-50-5

1-(2H-Indazol-2-yl)ethanone

Cat. No.: B082238
CAS No.: 13436-50-5
M. Wt: 160.17 g/mol
InChI Key: YPSMXSXOHKSUNM-UHFFFAOYSA-N
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Description

Phenazine-1-carboxylic acid is a biologically active compound known for its broad-spectrum antimicrobial properties. It is produced by various bacterial species, including Pseudomonas and Streptomyces. This compound has been recognized for its ability to prevent and control crop diseases, making it a valuable biological pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenazine-1-carboxylic acid can be synthesized through several methods, including the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzene . These methods involve various reaction conditions and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of phenazine-1-carboxylic acid primarily involves fermentation processes using bacterial strains such as Pseudomonas aeruginosa. Genetic engineering techniques have been employed to enhance the production yield by manipulating the metabolic pathways involved in its biosynthesis .

Chemical Reactions Analysis

Types of Reactions: Phenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phenazine derivatives, which exhibit different biological activities and properties.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1-(2H-Indazol-2-yl)ethanone and its derivatives. For instance, research indicates that certain indazole derivatives exhibit potent activity against various pathogens, including protozoa like Giardia intestinalis and Entamoeba histolytica, as well as bacterial strains such as Escherichia coli and Salmonella enterica .

Case Study: Antiprotozoal Activity
In a comparative study, one derivative was found to be 12.8 times more effective than metronidazole against G. intestinalis, showcasing the potential of indazole derivatives in treating protozoal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, compounds derived from indazole structures displayed significant COX-2 inhibition, suggesting their utility as dual-action agents targeting both inflammation and microbial infections .

Case Study: COX-2 Inhibition
Research highlighted that specific indazole derivatives demonstrated in vitro inhibition of COX-2 at concentrations as low as 10 µM, indicating their potential for therapeutic development in inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of indazole derivatives, including this compound. Various compounds have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.

Case Study: Anticancer Evaluation
In vitro assays revealed that certain indazole derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and other cancer cell lines, suggesting their potential as candidates for cancer therapy .

Mechanism of Action

Phenazine-1-carboxylic acid exerts its effects through the generation of reactive oxygen species, leading to oxidative stress and cell damage in target organisms. It disrupts cellular processes by damaging cell membranes, reducing mitochondrial membrane potential, and increasing reactive oxygen species levels . This compound targets various metabolic pathways and redox processes, ultimately leading to cell death .

Comparison with Similar Compounds

Phenazine-1-carboxylic acid is unique among phenazine derivatives due to its potent antimicrobial properties and broad-spectrum activity. Similar compounds include:

  • Phenazine carboxamide
  • 2-Hydroxy phenazine carboxylic acid
  • Pyocyanin

These compounds share structural similarities but differ in their biological activities and applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2H-Indazol-2-yl)ethanone, and how are reaction conditions optimized?

  • Methodology : A common approach involves refluxing indazole derivatives with acetyl chloride in anhydrous conditions. For example, in analogous benzimidazole systems, 1-(1H-benzimidazol-2-yl)ethanone is synthesized by heating 1H-benzimidazole with acetyl chloride under reflux for 2 hours, followed by quenching with ice-cold water and recrystallization in methanol . Optimization includes adjusting molar ratios, solvent choice (e.g., dioxane for improved solubility), and reaction time (typically 2–16 hours) to maximize yield . Purity is assessed via melting point analysis, NMR, or HPLC.

Q. How can spectroscopic data (e.g., IR, mass spectrometry) for this compound be interpreted to confirm structural integrity?

  • Methodology :

  • IR Spectroscopy : Key absorption bands include C=O stretching (~1700 cm⁻¹) and indazole ring vibrations (C–N stretching at ~1250 cm⁻¹). Use 10% CCl₄ or CS₂ solutions to minimize solvent interference, and validate with reference spectra from databases like NIST .
  • Mass Spectrometry : Electron ionization (EI) typically generates a molecular ion peak at m/z corresponding to the molecular weight (e.g., 160.16 g/mol for C₉H₈N₂O). Fragmentation patterns (e.g., loss of CO or CH₃ groups) confirm substituent positions .

Q. What crystallization techniques are suitable for this compound, and how is crystal purity validated?

  • Methodology : Slow evaporation from ethanol or methanol is preferred for single-crystal growth. Purity is validated via X-ray diffraction (XRD) using programs like SHELXL . Key parameters include R-factor convergence (<5%) and agreement between observed/predicted bond lengths (e.g., C=O bond ~1.22 Å).

Advanced Research Questions

Q. How can SHELXL be employed to resolve structural ambiguities in this compound crystallography data?

  • Methodology : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For disordered regions (e.g., flexible indazole rings), use PART instructions to model alternative conformations. Validate with CHECKCIF to flag steric clashes or unusual torsion angles . Advanced features like hydrogen-bond restraints and twin refinement (for non-merohedral twinning) improve accuracy in high-resolution datasets.

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

  • Methodology : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated values may arise from solvent effects or conformational flexibility. Re-run computations with explicit solvent models (e.g., PCM for methanol) and compare multiple conformers. For IR, ensure resolution settings (e.g., 2 cm⁻¹) match experimental conditions to avoid peak broadening artifacts .

Q. How does this compound react under nucleophilic or electrophilic conditions, and what intermediates are critical?

  • Methodology :

  • Nucleophilic substitution : React with hydrazine derivatives (e.g., hydrazinylphenyl groups) under reflux in dioxane with K₂CO₃ as a base. Monitor via TLC for intermediate imine formation .
  • Electrophilic aromatic substitution : Nitration or halogenation at the indazole C3/C5 positions requires Lewis acid catalysts (e.g., FeCl₃). Isolate intermediates (e.g., nitro derivatives) via column chromatography and characterize via LC-MS .

Properties

CAS No.

13436-50-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-indazol-2-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3

InChI Key

YPSMXSXOHKSUNM-UHFFFAOYSA-N

SMILES

CC(=O)N1C=C2C=CC=CC2=N1

Canonical SMILES

CC(=O)N1C=C2C=CC=CC2=N1

Synonyms

2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Indazole (3.5 g, 29.6 mmol) and acetic anhydride (35 ml) were heated at 60° C. under nitrogen for 3 h. Excess acetic anhydride was evaporated and the remaining oily residue partitioned between 3% aqueous NaHCO3 (20 ml) and EtOAc (30 ml). The organic layer was separated, dried (MgSO4) and evaporated to provide the title product (4.5 g, 96%); 1HNMR (400 MHz, CDCl3) δ: 2.80 (s, 3H), 7.37 (t, 1H), 7.58 (t, 1H), 7.75 (d, 1H), 8.46 (d, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Quantity
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